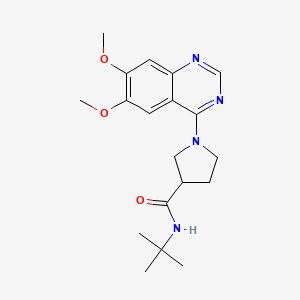![molecular formula C18H24N4 B6473133 2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine CAS No. 2640964-38-9](/img/structure/B6473133.png)
2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 2 and 4, and a piperazine ring attached to a phenylethyl group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Substitution Reactions: The dimethyl groups are introduced at positions 2 and 4 of the pyrimidine ring through alkylation reactions using methylating agents like methyl iodide.
Attachment of Piperazine: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrimidine ring is reacted with piperazine derivatives.
Phenylethyl Group Addition: The phenylethyl group is attached to the piperazine ring through reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce deoxygenated derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biology: The compound’s interactions with various biological targets make it a candidate for studying receptor-ligand interactions.
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine and pyrimidine structure, known for its acetylcholinesterase inhibitory activity.
2,4-Dimethylpyrimidine: A simpler analog without the piperazine and phenylethyl groups, used in various chemical syntheses.
Uniqueness
2,4-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a piperazine and phenylethyl group makes it a versatile scaffold for drug development.
Propiedades
IUPAC Name |
2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-15-14-18(20-16(2)19-15)22-12-10-21(11-13-22)9-8-17-6-4-3-5-7-17/h3-7,14H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRBTHDDTDUVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B6473051.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6473056.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine](/img/structure/B6473061.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6473063.png)
![2-cyclopropyl-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6473065.png)
![4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6473072.png)
![2-[(5-fluoropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B6473083.png)
![N-ethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6473087.png)
![N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6473097.png)
![N-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473106.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6473108.png)
![N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473121.png)
![6,7-dimethoxy-2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6473122.png)

